6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features multiple heterocyclic rings, specifically pyridine and pyrimidine, which are known to play significant roles in medicinal chemistry due to their ability to interact with various biological targets.
This compound is synthesized through multi-step organic reactions, often involving various reagents and conditions tailored to introduce specific functional groups and achieve the desired molecular architecture. The exact synthetic routes can vary depending on the specific application or desired properties of the final product.
The compound can be classified under:
The synthesis of 6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves several key steps:
The synthetic routes may involve various organic transformations such as:
The molecular structure of 6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H20N4S |
Molecular Weight | 304.42 g/mol |
IUPAC Name | 6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile |
InChI Key | Specific InChI Key not provided |
SMILES Representation | CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)C(C)(C)C)C |
The compound's structure includes:
The chemical reactivity of this compound can include:
Reactions involving this compound often require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to optimize yields and selectivity.
The mechanism of action for 6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile likely involves its interaction with specific molecular targets:
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including anticancer and antimicrobial effects.
The physical properties of 6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile include:
Key chemical properties include:
Data from similar compounds suggest potential reactivity patterns that could inform future synthetic modifications or applications.
6-{4-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has potential applications in:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0